

Lasalocid Toxicity and LD50 in Different Animal Models: A Technical Support Resource

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Compound of Interest

Compound Name: Lasalocid

Cat. No.: B1674519

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on **Lasalocid** toxicity and its median lethal dose (LD50) across various animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is **Lasalocid** and what is its primary mechanism of action?

Lasalocid is a polyether ionophore antibiotic produced by the bacterium *Streptomyces lasaliensis*. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the natural ionic gradients within cells.^{[1][2][3]} This disruption of ionic homeostasis, particularly of sodium ions, leads to an influx of water, causing cellular swelling and eventual lysis and death of the target organism, such as coccidia parasites.^[1] However, at high doses, this same mechanism can cause toxicity in host animals, primarily affecting skeletal and cardiac muscle cells.^[1]

Q2: What are the typical clinical signs of **Lasalocid** toxicity in different animal species?

Clinical signs of **Lasalocid** toxicity can vary between species but generally involve neuromuscular and cardiovascular systems. Common signs include:

- Cattle: Muscle tremors, tachycardia (rapid heart rate), rumen atony, dehydration, anorexia, and diarrhea.[4] In severe cases, signs of congestive heart failure such as depression, weight loss, rapid breathing, and edema may be observed in surviving animals.[1]
- Horses: Depression, ataxia (incoordination), paresis (weakness), and paralysis are progressive signs.[5] Myocardial damage is a significant concern, potentially leading to cardiac arrhythmias and heart failure.
- Poultry: Reduced egg production, decreased fertility and hatchability, leg weakness, and ataxia.[6]
- Sheep: While specific clinical signs for **lasalocid** were not detailed in the provided results, ionophore toxicity in sheep generally presents with similar neuromuscular and cardiac signs as seen in other species.
- Laboratory Animals (Mice and Rats): General signs of toxicity are expected, leading to mortality at lethal doses.

Q3: Are there any known antidotes for **Lasalocid** poisoning?

There is no specific antidote for **Lasalocid** toxicity. Treatment is primarily supportive and focuses on decontamination and managing clinical signs. This may include the use of activated charcoal to bind the toxin in the gastrointestinal tract and supportive care to maintain hydration and cardiovascular function.

Troubleshooting Experimental Discrepancies

Q1: My in-vivo study shows higher/lower toxicity than the reported LD50 values. What could be the cause?

Several factors can influence the observed toxicity of **Lasalocid** in an experimental setting:

- Animal Model: Age, sex, and overall health status of the animals can affect their susceptibility. For instance, neonatal calves are more sensitive to **Lasalocid** toxicity than older animals.[1]

- **Formulation and Administration:** The vehicle used to dissolve or suspend **Lasalocid** and the route of administration can impact its absorption and bioavailability.
- **Dietary Factors:** The composition of the animal's diet can influence the absorption and metabolism of **Lasalocid**.
- **Mixing Errors:** In feed-based studies, improper mixing can lead to "hot spots" of high **Lasalocid** concentration, resulting in accidental overdose.[\[1\]](#)

Q2: I am observing unexpected neurological signs in my experimental animals. Is this consistent with **Lasalocid** toxicity?

Yes, neurological signs are a known manifestation of **Lasalocid** toxicity. The disruption of ion gradients affects nerve cells as well as muscle cells. Observed signs like ataxia, paresis, and paralysis are consistent with the known toxic effects of **Lasalocid**, particularly in horses.[\[5\]](#)

Quantitative Data Summary

The following table summarizes the reported oral LD50 values for **Lasalocid** in various animal models.

Animal Model	LD50 (mg/kg body weight)	Reference(s)
Mice	~150	[7]
Rats	~100	[7]
Chickens	Not explicitly stated as a single LD50 value, but toxicity is noted.	
Cattle	Lethal at doses of 50 and 100 mg/kg.	[4]
Sheep	A study on lasalocid toxicity in sheep was conducted, but the specific LD50 value was not found in the initial search results.	[8]
Horses	21.5 (This value has been questioned as being based on incomplete data analysis).	[5]

Experimental Protocols

The determination of the median lethal dose (LD50) is a critical step in toxicological studies. The following is a generalized methodology based on the OECD Guidelines for Acute Oral Toxicity testing (specifically referencing principles from TG 420, 423, and 425).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the single oral dose of **Lasalocid** that is lethal to 50% of a given animal population.

Materials:

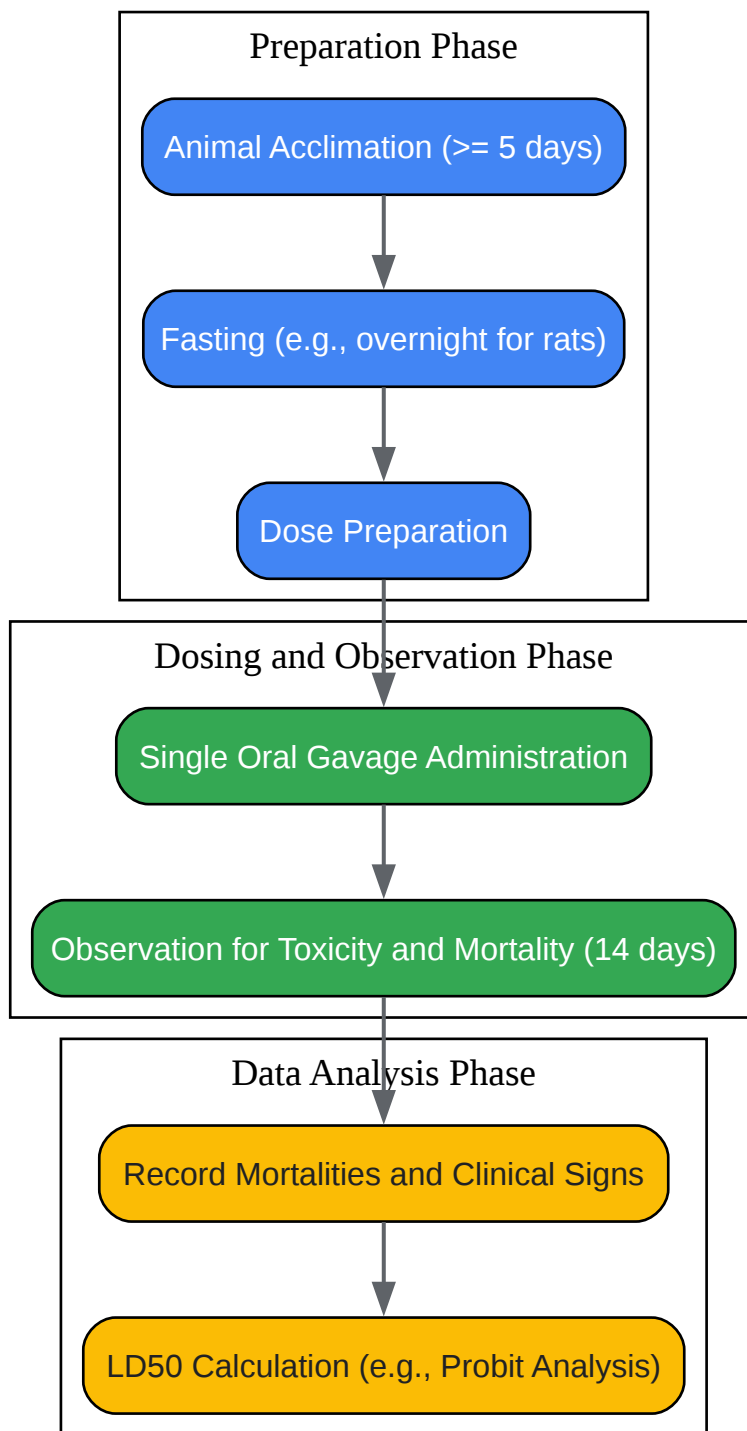
- **Lasalocid** (of known purity)
- Vehicle for administration (e.g., water, corn oil)

- Experimental animals (e.g., rats or mice), typically young, healthy adults of a single sex (females are often recommended).[10][13]
- Gavage needles
- Animal cages with appropriate bedding, food, and water
- Calibrated balance for weighing animals

Methodology:

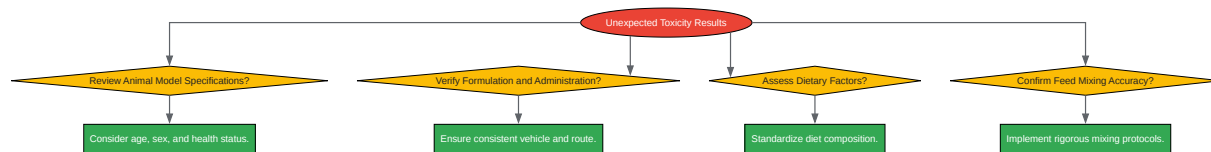
- Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
- Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure better absorption of the test substance.[14] Water is provided ad libitum.
- Dose Preparation: **Lasalocid** is prepared in the chosen vehicle to the desired concentrations. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents) to avoid physiological disturbances.[9]
- Dose Administration: A single dose of **Lasalocid** is administered to each animal via oral gavage.
- Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[14] Observations should be frequent on the day of dosing (e.g., every 30 minutes for the first 4 hours) and then daily thereafter.
- Data Collection: The number of mortalities at each dose level is recorded. Clinical signs, body weight changes, and any other relevant observations are also documented.
- LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as probit analysis. The OECD guidelines provide different approaches, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425), which aim to reduce the number of animals used while still providing a reliable estimate of acute toxicity.[9][10][12][13]

Visualizations



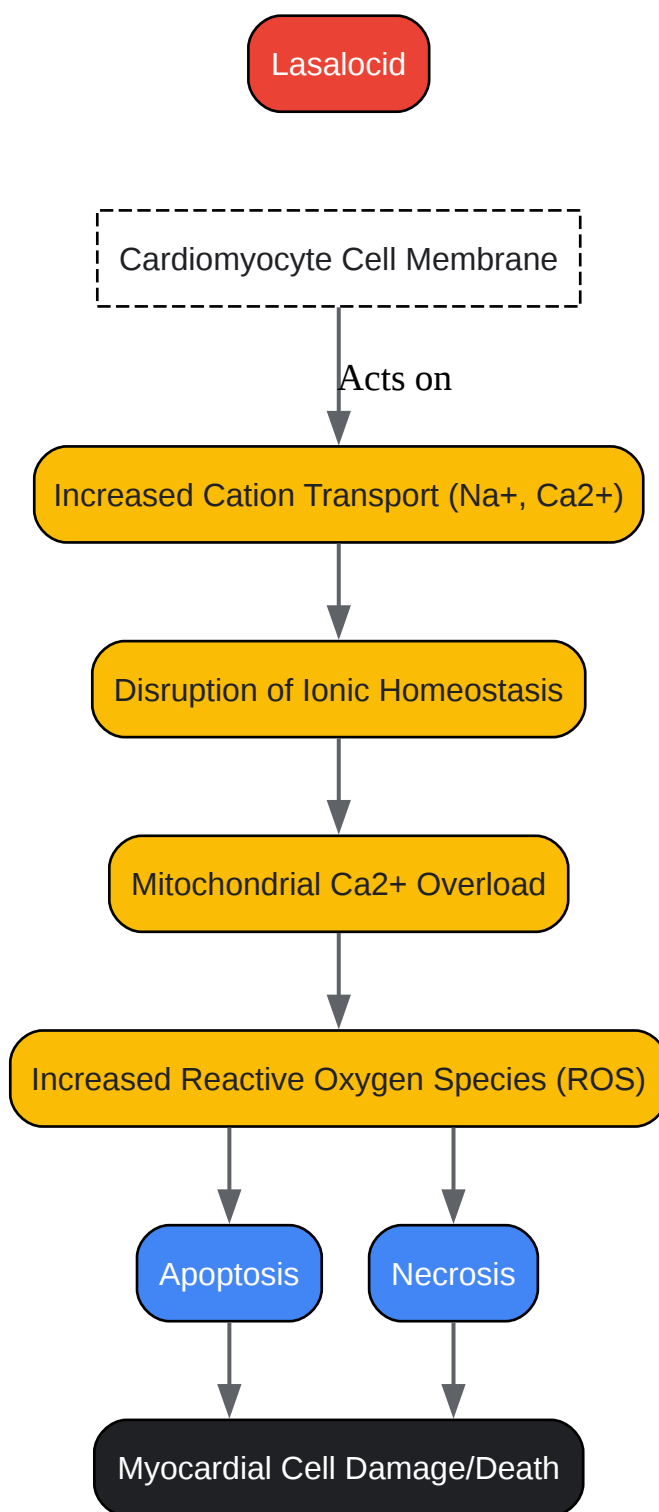
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Caption: Experimental workflow for determining the LD50 of **Lasalocid**.



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Caption: Troubleshooting guide for unexpected **Lasalocid** toxicity results.



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Caption: Proposed signaling pathway for **Lasalocid**-induced cardiotoxicity.

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